2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, an ethynyl group at the fourth position, and a trifluoromethyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylated reagents under specific conditions. The reaction typically requires the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride, and an organic solvent.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products include pyridine N-oxides or dihydropyridines, respectively.
Scientific Research Applications
2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can participate in hydrogen bonding or electrostatic interactions with biological molecules, further influencing the compound’s activity .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
4-Ethynyl-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
Uniqueness: 2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (chloro, ethynyl, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
2694729-64-9 |
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Molecular Formula |
C8H3ClF3N |
Molecular Weight |
205.56 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H3ClF3N/c1-2-5-3-7(9)13-4-6(5)8(10,11)12/h1,3-4H |
InChI Key |
RJMWFWVVVTZKBH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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